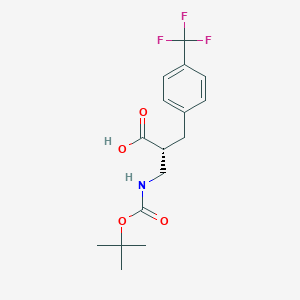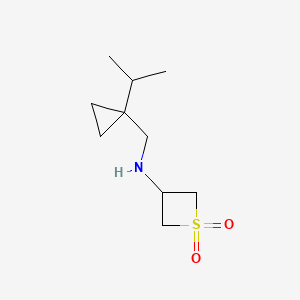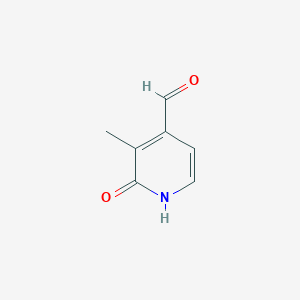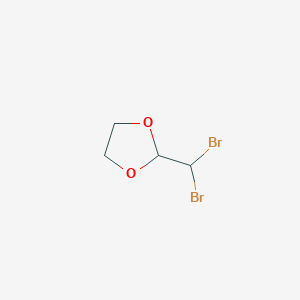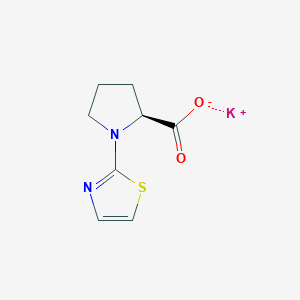
Potassium thiazol-2-yl-L-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium thiazol-2-yl-L-prolinate is a compound that combines the structural features of thiazole and proline. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while proline is an amino acid that plays a crucial role in protein synthesis. The combination of these two components results in a compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium thiazol-2-yl-L-prolinate typically involves the reaction of thiazole derivatives with L-proline in the presence of a potassium base. One common method involves the use of potassium hydroxide as a base to facilitate the reaction between thiazole-2-carboxylic acid and L-proline. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
Potassium thiazol-2-yl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Potassium thiazol-2-yl-L-prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug delivery agents.
Industry: Utilized in the development of new materials, catalysts, and chemical sensors.
作用机制
The mechanism of action of potassium thiazol-2-yl-L-prolinate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The proline moiety may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological molecules.
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-2-carboxylic acid and thiazole-4-carboxylic acid.
Proline derivatives: Compounds containing the proline moiety, such as L-proline methyl ester and L-proline ethyl ester.
Uniqueness
Potassium thiazol-2-yl-L-prolinate is unique due to the combination of the thiazole and proline structures, which imparts distinct chemical and biological properties
属性
分子式 |
C8H9KN2O2S |
|---|---|
分子量 |
236.33 g/mol |
IUPAC 名称 |
potassium;(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI 键 |
YFCHCMLKBPVOFA-RGMNGODLSA-M |
手性 SMILES |
C1C[C@H](N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
规范 SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


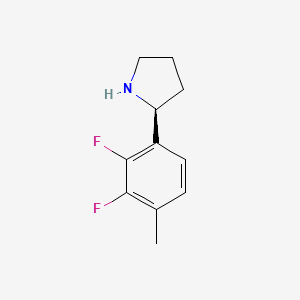
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
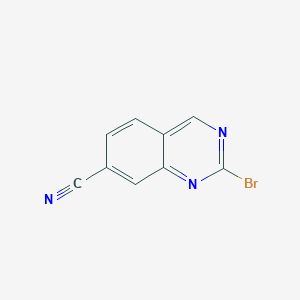
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
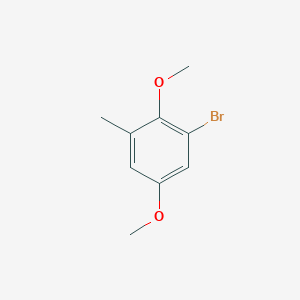
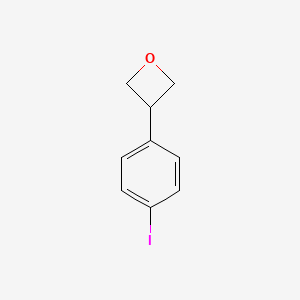
![Benzo[f]cinnoline](/img/structure/B12954418.png)

